molecular formula C10H15NO B051954 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone CAS No. 120892-95-7

1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone

Cat. No. B051954
M. Wt: 165.23 g/mol
InChI Key: OGVGQVKWQKNMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone, also known as TEMPO, is a stable free radical that has been widely used in scientific research. TEMPO has a unique structure that makes it an excellent candidate for various applications, including catalysis, organic synthesis, and biomedical research.

Scientific Research Applications

1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has been widely used in various scientific research applications, including catalysis, organic synthesis, and biomedical research. In catalysis, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone is used as a catalyst for the oxidation of alcohols to aldehydes and ketones. In organic synthesis, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone is used as a mediator for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. In biomedical research, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone is used as a free radical scavenger and an antioxidant. 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has been shown to protect against oxidative stress-induced damage in vitro and in vivo.

Mechanism Of Action

1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone acts as a stable free radical that can undergo redox reactions with other molecules. 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can act as a catalyst for the oxidation of alcohols to aldehydes and ketones by accepting an electron from the alcohol and transferring it to an oxidizing agent. In biomedical research, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone acts as a free radical scavenger by accepting free radicals and donating an electron to stabilize the radical.

Biochemical And Physiological Effects

1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can protect against oxidative stress-induced damage by scavenging free radicals. In vivo studies have shown that 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can protect against ischemia-reperfusion injury, neurodegenerative diseases, and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has several advantages for lab experiments, including its stability, its ability to act as a catalyst and mediator, and its ability to scavenge free radicals. However, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has some limitations, including its cost, its potential toxicity, and its limited solubility in some solvents.

Future Directions

There are many future directions for 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone research. One direction is the development of new synthetic methods for 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone that are more efficient and cost-effective. Another direction is the investigation of the potential toxicity of 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone and the development of safer derivatives. Additionally, the use of 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone in biomedical research is an area of active investigation, and there is a need for further studies to understand its mechanism of action and potential therapeutic applications. Finally, the development of new applications of 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone in catalysis and organic synthesis is an area of ongoing research.

Synthesis Methods

1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine using various oxidizing agents, such as sodium hypochlorite, potassium permanganate, and oxone. The most common method is the oxidation of 2,2,6,6-tetramethylpiperidine using sodium hypochlorite in the presence of a phase transfer catalyst. The reaction yields 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone in high purity and yield.

properties

CAS RN

120892-95-7

Product Name

1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(2,3,4,5-tetramethylpyrrol-1-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h1-5H3

InChI Key

OGVGQVKWQKNMAM-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=C1C)C)C(=O)C)C

Canonical SMILES

CC1=C(N(C(=C1C)C)C(=O)C)C

synonyms

1H-Pyrrole, 1-acetyl-2,3,4,5-tetramethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.